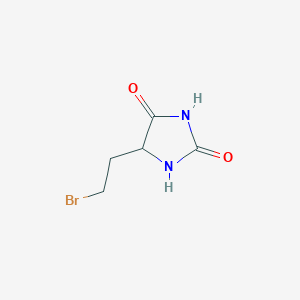

5-(2-Bromoethyl)hydantoin

Description

Properties

IUPAC Name |

5-(2-bromoethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O2/c6-2-1-3-4(9)8-5(10)7-3/h3H,1-2H2,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNNVNAMCNAOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80322439 | |

| Record name | 5-(2-Bromoethyl)hydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80322439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7471-52-5 | |

| Record name | 7471-52-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-Bromoethyl)hydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80322439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Section 1: Physicochemical Properties of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

An In-depth Technical Guide to the Physical Properties of Brominated Hydantoins: A Case Study of 1,3-Dibromo-5,5-dimethylhydantoin

Introduction

This technical guide is intended for researchers, scientists, and drug development professionals interested in the physical properties of brominated hydantoins. The initial focus of this guide was to be 5-(2-Bromoethyl)hydantoin; however, a comprehensive literature search revealed a significant lack of available data for this specific compound. This suggests that it is not a commercially common or extensively studied molecule.

In the spirit of providing a valuable and scientifically grounded resource, this guide will pivot to an in-depth analysis of a closely related and well-characterized compound: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) . DBDMH serves as an excellent case study for understanding the physicochemical properties and characterization techniques applicable to this class of compounds. The principles and methodologies discussed herein are directly transferable to the study of novel substituted hydantoins like this compound, should it be synthesized.

Hydantoin and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of several drugs. The introduction of bromine atoms can significantly alter the molecule's reactivity, lipophilicity, and biological activity, making a thorough understanding of its physical properties crucial for any research and development endeavor.

DBDMH is a stable, crystalline organobromine compound widely used as a disinfectant and a versatile brominating agent in organic synthesis.[1][2] Its physical properties are well-documented and provide a solid baseline for understanding other brominated hydantoins.

Data Summary

The key physical properties of DBDMH are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆Br₂N₂O₂ | [3] |

| Molecular Weight | 285.92 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 197-203 °C (decomposes) | [3] |

| Density | 1.36 g/cm³ | [3] |

| Solubility in Water | 0.1 g/100 mL (at 20 °C) | [3] |

| CAS Number | 77-48-5 | [3] |

Detailed Physical Properties

-

Appearance and Odor: DBDMH typically presents as a white to off-white or pale yellow crystalline solid.[1] It has a faint, characteristic bromine-like odor. The color can sometimes be a distinct yellow, which may be indicative of impurities.[4]

-

Melting Point: The melting point of DBDMH is reported in the range of 197-203 °C, at which point it also begins to decompose.[3] A sharp melting point range is a good indicator of high purity for a crystalline solid.

-

Solubility: DBDMH is sparingly soluble in water.[1] However, it exhibits good solubility in a variety of organic solvents.

-

Stability: DBDMH is a relatively stable compound under normal conditions but can be sensitive to moisture.[4] It is an oxidizing agent and can react with various organic and inorganic substances.

Section 2: Core Experimental Methodologies for Physical Property Determination

The determination of physical properties is a cornerstone of chemical characterization. The following section outlines a standard, self-validating protocol for determining the melting point of a solid organic compound like a brominated hydantoin.

Experimental Protocol: Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol describes the capillary method, which is the most common and accurate technique for determining the melting point of a small amount of sample.[5]

Principle: A small, finely powdered sample of the solid is packed into a thin-walled capillary tube and heated in a calibrated apparatus. The temperature range over which the sample is observed to melt is recorded as the melting point. The sharpness of the melting point range is a reliable indicator of purity; impurities tend to depress and broaden the melting range.

Step-by-Step Methodology:

-

Sample Preparation:

-

Place a small amount of the dry crystalline compound on a clean, dry watch glass.

-

Use a spatula to crush the crystals into a fine powder. This ensures uniform packing and heat transfer.

-

-

Capillary Tube Packing:

-

Take a capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. Alternatively, drop the tube through a long glass tube onto a hard surface.

-

The packed sample should be approximately 2-3 mm high.

-

-

Melting Point Apparatus Setup:

-

Ensure the melting point apparatus is clean and the thermometer or temperature sensor is properly calibrated.

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

-

Determination of Melting Point:

-

Set the heating rate to a rapid setting initially to quickly approach the expected melting point.

-

Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

-

-

Data Recording and Interpretation:

-

Record the melting point as a range from the temperature of initial melting to the temperature of complete melting.

-

A narrow range (0.5-2 °C) is indicative of a pure compound. A broad range suggests the presence of impurities.

-

Experimental Workflow Diagram

Caption: Molecular structure of DBDMH highlighting key functional groups relevant to its spectroscopic characterization.

Conclusion

References

- US6508954B1, "1,3-dibromo-5,5-dimethylhydantoin of enhanced properties," Google P

-

"Organic Compounds: Physical Properties Lab," Scribd, accessed January 30, 2026, [Link].

-

"1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality," MDPI, accessed January 30, 2026, [Link].

-

"1,3-Dibromo-5,5-dimethylhydantoin," SIELC Technologies, accessed January 30, 2026, [Link].

-

"1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH," Organic Chemistry Portal, accessed January 30, 2026, [Link].

-

"1,3-Dibromo-5,5-dimethylhydantoin," PubChem, accessed January 30, 2026, [Link].

-

"Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals," Royal Society of Chemistry, accessed January 30, 2026, [Link].

-

"DBDMH," Wikipedia, accessed January 30, 2026, [Link].

-

"LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS," Chemistry LibreTexts, accessed January 30, 2026, [Link].

-

"Hydantoin synthesis," Organic Chemistry Portal, accessed January 30, 2026, [Link].

-

"GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY," Danylo Halytsky Lviv National Medical University, accessed January 30, 2026, [Link].

-

"Study on the Synthesis, Characterization and Antimicrobial Activities of 5-Substituted Hydantoins," International Journal of Research in Engineering and Science, accessed January 30, 2026, [Link].

-

"Synthesis of 5-(5-bromo-2-hydroxyphenyl)hydantoin," PrepChem.com, accessed January 30, 2026, [Link].

-

"Chemistry," NCERT, accessed January 30, 2026, [Link].

-

"Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals," PMC - NIH, accessed January 30, 2026, [Link].

-

"A novel hydantoin synthesis and exploration of related reactions," RMIT University, accessed January 30, 2026, [Link].

-

"Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors," PubMed Central, accessed January 30, 2026, [Link].

-

"Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins," MDPI, accessed January 30, 2026, [Link].

-

"The Systematic Identification of Organic Compounds," University of Colorado Boulder, accessed January 30, 2026, [Link].

-

"The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity," MDPI, accessed January 30, 2026, [Link].

-

"Synthesis, NMR analysis and applications of isotope-labelled hydantoins," Springer, accessed January 30, 2026, [Link].

-

"Mild and Practical Method for the Synthesis of Sterically Hindered 5,5-Disubstituted Hydantoins with CO2," ACS Publications, accessed January 30, 2026, [Link].

-

"5,5-disubstituted hydantoins: syntheses and anti-HIV activity," PubMed - NIH, accessed January 30, 2026, [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,3-Dibromo-5,5-dimethylhydantoin | C5H6Br2N2O2 | CID 6479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DBDMH - Wikipedia [en.wikipedia.org]

- 4. US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties - Google Patents [patents.google.com]

- 5. chem.iut.ac.ir [chem.iut.ac.ir]

Technical Guide: Solubility Profile & Physicochemical Characterization of 5-(2-Bromoethyl)hydantoin

This is a comprehensive technical guide on the solubility and physicochemical profile of 5-(2-Bromoethyl)hydantoin , designed for researchers in organic synthesis and drug development.

Executive Summary

This compound (CAS: 7471-52-5) is a critical heterocyclic intermediate used primarily in the synthesis of non-proteinogenic amino acids, specifically homocysteine and its thiolactone derivatives. Its dual functionality—comprising a polar, hydrogen-bonding hydantoin core and an electrophilic bromoethyl side chain—creates a unique solubility profile that dictates its handling, purification, and reactivity.

This guide provides an authoritative analysis of its solubility behavior, thermodynamic stability in solution, and experimentally validated protocols for recrystallization and solvation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

Before analyzing solubility, one must understand the structural determinants governing solute-solvent interactions.

| Property | Data | Technical Note |

| Chemical Name | 5-(2-Bromoethyl)imidazolidine-2,4-dione | Systematic IUPAC nomenclature. |

| CAS Number | 7471-52-5 | Note: Often confused with CAS 5914-41-0 (related hydantoins). |

| Molecular Formula | C₅H₇BrN₂O₂ | |

| Molecular Weight | 207.03 g/mol | |

| Physical State | White to Off-White Crystalline Solid | Hygroscopic tendency in high humidity. |

| Melting Point | 128–132 °C | Sharp range indicates high purity; broadens with hydrolysis products. |

| pKa (Estimated) | ~9.1 (Imide N3-H) | The N3 proton is acidic, allowing deprotonation in basic media. |

| LogP (Predicted) | ~0.2 – 0.5 | Amphiphilic: Moderate lipophilicity from the bromoethyl group balanced by the polar ring. |

Solubility Data & Solvent Compatibility

The solubility of this compound is governed by the competition between the hydrophilic hydantoin ring (capable of extensive hydrogen bonding) and the lipophilic bromoethyl tail .

Qualitative Solubility Table

| Solvent Class | Solvent | Solubility Rating | Operational Context |

| Dipolar Aprotic | DMSO | High (>100 mg/mL) | Ideal for NMR analysis and nucleophilic substitution reactions. |

| DMF | High (>100 mg/mL) | Primary solvent for alkylation reactions. | |

| Protic Polar | Ethanol | Moderate (Hot) / Low (Cold) | Preferred solvent for recrystallization. |

| Methanol | Moderate | Good for transfer; less selective for crystallization than EtOH. | |

| Water | Sparingly Soluble (Cold) | Soluble in boiling water. Used as an antisolvent or crystallization medium. | |

| Aqueous Base | NaOH (1M) | Soluble | Forms the water-soluble sodium salt (deprotonation of N3). Risk of hydrolysis. |

| Non-Polar | Hexane | Insoluble | Used to wash away non-polar impurities. |

| Chlorinated | DCM / Chloroform | Low to Moderate | Soluble enough for extraction but poor for storage. |

pH-Dependent Solubility Mechanism

The hydantoin ring functions as a weak acid. In basic conditions (pH > 10), the N3 proton is removed, forming a resonance-stabilized anion that is highly water-soluble. However, prolonged exposure to high pH promotes hydrolysis of the alkyl bromide (to the alcohol) or ring opening (to hydantoic acid derivatives).

Recommendation: Use basic aqueous solutions only for rapid extraction phases, followed immediately by neutralization.

Figure 1: Solubility dynamics and stability risks in aqueous media.

Experimental Protocols

Purification via Recrystallization

The most reliable method to purify this compound is recrystallization from water or an ethanol/water mixture. This exploits the compound's steep solubility-temperature gradient.

Protocol:

-

Dissolution: Suspend crude this compound in distilled water (approx. 10 mL per gram of solid).

-

Heating: Heat the mixture to boiling (100 °C) with stirring. The solid should dissolve completely. If not, add small aliquots of Ethanol (95%) until clear.

-

Note: Do not boil excessively to prevent hydrolysis of the C-Br bond.

-

-

Filtration (Hot): If insoluble particles remain, filter rapidly through a pre-heated funnel.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then chill in an ice bath (0–4 °C) for 2 hours.

-

Isolation: Filter the white crystals under vacuum. Wash with ice-cold water.

-

Drying: Dry in a vacuum desiccator over P₂O₅ or CaCl₂. Avoid oven drying above 60°C to prevent decomposition.

Solubility Determination (Shake-Flask Method)

For precise solubility data in a specific solvent system (e.g., for formulation):

-

Add excess solid to the solvent in a sealed vial.

-

Agitate at constant temperature (e.g., 25 °C) for 24 hours.

-

Filter the supernatant through a 0.45 µm PTFE filter.

-

Quantify the concentration using HPLC (UV detection at 210–220 nm).

Synthesis & Application Context

Understanding the synthesis pathway highlights why solubility control is vital. The compound is typically synthesized via the Bucherer-Bergs reaction or by bromination of 5-(2-hydroxyethyl)hydantoin.

Figure 2: Synthesis and purification workflow emphasizing the role of aqueous solubility.

Critical Handling Precaution

The 2-bromoethyl group is a potent alkylating agent.

-

Nucleophilic Solvents: Avoid storing in nucleophilic solvents (methanol, primary amines) for extended periods, as the bromide can be displaced.

-

Safety: Handle as a potential mutagen/irritant. Use gloves and work in a fume hood.

References

-

PubChem Compound Summary. this compound (CAS 7471-52-5). National Center for Biotechnology Information. [Link]

-

Ware, E. (1950). The Chemistry of the Hydantoins.[1] Chemical Reviews, 46(3), 403–470. (Foundational text on hydantoin solubility and stability). [Link]

-

Splendid Lab. this compound Product Specification. (Source for physical description and CAS verification). [Link]

Sources

The Bromoethyl Moiety: A Gateway to Novel Hydantoin Scaffolds in Drug Discovery

An In-depth Technical Guide to the Strategic Application of 5-(2-Bromoethyl)hydantoin as a Versatile Chemical Intermediate

The hydantoin scaffold, a five-membered imidazolidine-2,4-dione ring, is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its frequent appearance in biologically active compounds.[1][2] Its significance is underscored by its presence in established drugs such as the anticonvulsant Phenytoin and the antibiotic Nitrofurantoin.[2][3] The versatility of the hydantoin core lies in its multiple sites for substitution, allowing for the fine-tuning of physicochemical properties to optimize drug efficacy and safety.[1][3] Among the myriad of hydantoin derivatives, this compound emerges as a particularly valuable, yet underexplored, chemical intermediate. The presence of a reactive bromoethyl group at the C5 position provides a strategic handle for medicinal chemists to introduce a wide array of functionalities and to construct more complex molecular architectures, notably spirocyclic systems.

This technical guide offers a comprehensive exploration of this compound, from its synthesis and chemical properties to its strategic application in the development of novel therapeutic agents. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Synthesis and Chemical Profile of this compound

Proposed Synthetic Pathway: Bucherer-Bergs Reaction

The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromobutanal

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a well-ventilated fume hood, dissolve ammonium carbonate (3.0 equivalents) and potassium cyanide (1.2 equivalents) in a mixture of ethanol and water (1:1).

-

To this solution, add 4-bromobutanal (1.0 equivalent) dropwise at room temperature with vigorous stirring.

-

Seal the reaction vessel and heat to 60-70°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 2-3. This should be done in an ice bath to control the exotherm.

-

The crude this compound will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield the purified product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are predicted based on its chemical structure and comparison with similar molecules.

| Property | Value |

| Molecular Formula | C₅H₇BrN₂O₂ |

| Molecular Weight | 207.03 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Estimated 150-160 °C |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in water. |

Reactivity and Mechanistic Considerations

The chemical reactivity of this compound is dominated by two key features: the electrophilic nature of the bromoethyl side chain and the acidity of the N-H protons on the hydantoin ring.

Nucleophilic Substitution at the Bromoethyl Chain

The primary bromoalkane functionality is highly susceptible to nucleophilic attack, making it an excellent substrate for Sₙ2 reactions. This allows for the introduction of a diverse range of substituents by reacting this compound with various nucleophiles.

Caption: Sₙ2 reaction of this compound.

Common nucleophiles that can be employed include:

-

Amines (R-NH₂): To introduce amino functionalities, leading to potential pharmacophores.

-

Thiols (R-SH): For the synthesis of sulfur-containing analogues.

-

Azides (N₃⁻): As a precursor to amines via reduction or for use in click chemistry.

-

Alkoxides (R-O⁻): To form ether linkages.

N-Alkylation of the Hydantoin Ring

The hydantoin ring contains two amide-like protons at the N1 and N3 positions. The N3 proton is generally more acidic and thus more readily deprotonated under basic conditions.[4] This allows for selective alkylation at the N3 position. However, with stronger bases or in aprotic solvents, dialkylation at both N1 and N3 can occur.[4]

Caption: N-Alkylation of the hydantoin ring.

Strategic Application in Spirohydantoin Synthesis

A particularly powerful application of this compound is in the synthesis of spirohydantoins. These are compounds where the C5 carbon of the hydantoin ring is also part of another ring system. Spirocyclic scaffolds are of great interest in drug discovery as they introduce three-dimensional complexity, which can lead to improved target selectivity and pharmacokinetic properties.[5][6]

Intramolecular Cyclization Pathway

Treatment of this compound with a suitable base can induce an intramolecular Sₙ2 reaction. Deprotonation at the N1 position, followed by nucleophilic attack of the resulting anion on the electrophilic carbon of the bromoethyl side chain, leads to the formation of a spiro-fused cyclopropane-hydantoin system.

Experimental Protocol: Synthesis of a Spiro-cyclopropane-hydantoin

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add potassium tert-butoxide (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 1-2 hours, monitoring for the disappearance of the starting material by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired spiro-cyclopropane-hydantoin.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. farm.ucl.ac.be [farm.ucl.ac.be]

- 6. Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Alkylation Using 5-(2-Bromoethyl)hydantoin

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein alkylation is a fundamental chemical modification technique in biochemistry and proteomics, primarily aimed at covalently modifying specific amino acid residues.[1] This process is crucial for preventing the formation of disulfide bonds between cysteine residues, which is essential for accurate protein identification and quantification in mass spectrometry-based proteomics.[1][2] While reagents like iodoacetamide (IAA) and N-ethylmaleimide (NEM) are widely used, the exploration of novel alkylating agents with unique properties remains a key area of research.[1][3] 5-(2-Bromoethyl)hydantoin is an emerging alkylating agent with potential applications in protein chemistry. The hydantoin moiety is found in various biologically active compounds, suggesting that its incorporation could offer unique advantages in specific applications.[4][5] This document provides a detailed guide to the principles, protocols, and applications of protein alkylation using this compound.

The Principle of Alkylation with this compound

The alkylating activity of this compound is attributed to its bromoethyl group. The electron-withdrawing nature of the adjacent hydantoin ring system enhances the electrophilicity of the carbon atom bonded to the bromine, making it susceptible to nucleophilic attack.

Mechanism of Action

The primary mechanism of alkylation by this compound is a bimolecular nucleophilic substitution (SN2) reaction.[6] The nucleophilic side chains of certain amino acid residues attack the electrophilic carbon of the bromoethyl group, leading to the displacement of the bromide ion and the formation of a stable covalent bond.

Caption: SN2 mechanism of cysteine alkylation by this compound.

Target Specificity

The primary target for alkylation in proteins is the thiol group (-SH) of cysteine residues due to its high nucleophilicity, especially in its deprotonated thiolate form (S⁻).[1] However, under certain conditions (e.g., higher pH, excess reagent), other nucleophilic residues can also be modified. These include:

-

Lysine: The ε-amino group.

-

Histidine: The imidazole ring.

-

Methionine: The thioether sulfur.[7]

-

Aspartic and Glutamic Acids: The carboxyl groups.[3]

-

N-terminus: The α-amino group of the polypeptide chain.[3]

Optimizing reaction conditions is therefore critical to maximize specificity for cysteine residues.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific proteins and experimental goals.

In-Solution Alkylation for Mass Spectrometry

This protocol is suitable for proteins that will be subsequently digested into peptides for mass spectrometry analysis.[1]

Caption: Workflow for in-solution protein alkylation.

Materials:

-

Protein sample

-

Denaturation Buffer: 6 M Urea or 8 M Guanidine-HCl in 100 mM Tris-HCl, pH 8.5

-

Reducing Agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)

-

Alkylating Agent: 500 mM this compound in a suitable organic solvent (e.g., DMSO or ACN). Prepare fresh.

-

Quenching Reagent: 1 M DTT

-

Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

-

Protease (e.g., Trypsin)

Procedure:

-

Denaturation and Reduction:

-

Alkylation:

-

Cool the sample to room temperature.

-

Add the freshly prepared this compound solution to a final concentration of 15-30 mM (approximately 2-3 fold molar excess over the reducing agent).

-

Incubate in the dark at room temperature for 30-45 minutes.[3]

-

-

Quenching:

-

Add the quenching reagent (DTT) to a final concentration of 10-20 mM to react with any excess alkylating agent.

-

Incubate for 15 minutes at room temperature.[8]

-

-

Buffer Exchange and Digestion:

-

Dilute the sample at least 5-fold with Digestion Buffer to reduce the concentration of denaturant.

-

Add protease (e.g., trypsin at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.

-

Desalt the peptides using a C18 solid-phase extraction cartridge prior to mass spectrometry analysis.

-

Parameter Optimization

The efficiency and specificity of alkylation are influenced by several factors.[1]

| Parameter | Recommended Range | Rationale |

| pH | 7.5 - 8.5 | At higher pH, the cysteine thiol is deprotonated to the more nucleophilic thiolate anion, increasing the reaction rate. However, pH > 8.5 can promote side reactions with other amino acid residues. |

| Temperature | Room Temperature (20-25°C) | Sufficient for the reaction to proceed to completion within a reasonable timeframe. Higher temperatures may increase the rate of side reactions. |

| Time | 30 - 60 minutes | An adequate duration for complete alkylation of accessible cysteines. Longer incubation times can lead to non-specific modifications. |

| Reagent Concentration | 2-3x Molar Excess over Reducing Agent | Ensures complete alkylation of all reduced cysteines. A significantly higher excess increases the risk of off-target modifications. |

Applications in Research and Drug Development

The unique properties of the hydantoin moiety may offer advantages in specific applications.

-

Proteomics and Protein Identification: As a standard alkylating agent to prevent disulfide bond formation, enabling more comprehensive protein identification and characterization by mass spectrometry.[9][10]

-

Drug Discovery: Hydantoin derivatives have a wide range of biological activities, including anti-cancer and anti-epileptic properties.[4][11] Using this compound to alkylate target proteins could be a strategy for covalent inhibitor development.

-

Biomarker Discovery: Stable and efficient alkylation is critical for reproducible quantitative proteomics workflows, such as those using isobaric tags (TMT, iTRAQ), which are essential in the search for disease biomarkers.[9][12]

-

Structural Biology: Covalent modification of specific cysteine residues can be used to probe protein structure and function.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Alkylation | - Insufficient reagent concentration- Incomplete reduction- Short incubation time | - Increase the molar excess of this compound.- Ensure complete reduction by optimizing reducing agent concentration and incubation time.- Increase the alkylation incubation time. |

| Non-specific Alkylation | - High pH- Large excess of alkylating agent- Prolonged incubation | - Perform alkylation at a lower pH (e.g., 7.5).- Reduce the concentration of the alkylating agent.- Shorten the incubation time. |

| Precipitation of Protein | - High concentration of organic solvent from the alkylating agent stock | - Prepare the alkylating agent stock in a solvent compatible with the buffer system.- Minimize the volume of organic solvent added. |

Conclusion

This compound presents a valuable alternative to traditional alkylating agents. Its bromoethyl reactive group ensures efficient alkylation of cysteine residues, while the hydantoin core may confer unique properties beneficial for specific applications in proteomics, drug discovery, and structural biology. The protocols and guidelines presented here provide a solid foundation for researchers to incorporate this reagent into their workflows. As with any chemical modification, careful optimization of reaction conditions is paramount to achieving the desired specificity and efficiency.

References

-

Wang, H., et al. (2019). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 18(9), 3343-3352. [Link]

-

protocols.io. (2022). Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM). [Link]

-

University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. [Link]

-

ResearchGate. (2019). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [Link]

-

Scherer, M., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(8), 1475-1487. [Link]

-

ResearchGate. (2014). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. [Link]

-

PubMed. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. [Link]

-

SpringerLink. (2021). Emerging opportunities for intact and native protein analysis using chemical proteomics. [Link]

-

ResearchGate. (2025). Recent Developments in Hydantoin Chemistry. [Link]

-

Organic Chemistry Portal. Hydantoin synthesis. [Link]

-

ResearchGate. (2012). Application of Proteomics to Hordein Screening in the Malting Process. [Link]

-

Longdom Publishing. Applications of Tandem Mass Spectrometry in Proteomics: and the Quest for Protein Structure. [Link]

-

RMIT University. (2015). A novel hydantoin synthesis and exploration of related reactions. [Link]

-

PubChem. 5-(2-Bromoethyl)-5-ethyl-1,3-diazinane-2,4,6-trione. [Link]

-

PubMed Central. (2020). Emerging mass spectrometry-based proteomics methodologies for novel biomedical applications. [Link]

-

PubMed Central. (2020). Recent advances in mass spectrometry based clinical proteomics: applications to cancer research. [Link]

Sources

- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction [jsynthchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 9. longdom.org [longdom.org]

- 10. Emerging mass spectrometry-based proteomics methodologies for novel biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research-repository.rmit.edu.au [research-repository.rmit.edu.au]

- 12. Recent advances in mass spectrometry based clinical proteomics: applications to cancer research - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-(2-Bromoethyl)hydantoin in Combinatorial Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Hydantoin Scaffold and the Promise of 5-(2-Bromoethyl)hydantoin

The hydantoin motif, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant drugs.[1][2] Its structural rigidity, coupled with the presence of hydrogen bond donors and acceptors, allows for precise interactions with biological targets. Notable drugs incorporating the hydantoin core include the anti-epileptic agent Phenytoin and the anti-androgen Nilutamide.[2][3] The versatility of the hydantoin ring system, which allows for substitution at multiple positions, makes it an ideal candidate for the construction of combinatorial libraries aimed at discovering novel therapeutic agents.[4][5]

This compound emerges as a particularly strategic building block for combinatorial chemistry. The presence of a reactive bromoethyl side chain at the C5 position provides a convenient handle for introducing molecular diversity through nucleophilic substitution reactions. This allows for the rapid generation of extensive libraries of compounds, where a common hydantoin core is decorated with a wide array of functional groups, enabling a thorough exploration of the structure-activity relationship (SAR).

These application notes provide a comprehensive guide to the utilization of this compound in combinatorial library synthesis, detailing its properties, proposed synthesis, and protocols for derivatization.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₇BrN₂O₂ | N/A |

| Molecular Weight | 207.03 g/mol | N/A |

| CAS Number | 7471-52-5 | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 139-141 °C | N/A |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in alcohols; insoluble in water. | N/A |

Core Concept: A Versatile Scaffold for Library Synthesis

This compound serves as a central scaffold from which a multitude of derivatives can be synthesized. The bromoethyl group acts as an electrophilic site, readily undergoing nucleophilic substitution with a wide range of nucleophiles. This fundamental reaction allows for the systematic introduction of diverse chemical moieties, facilitating the exploration of chemical space in the quest for new drug candidates.

Caption: Role of this compound as a central scaffold.

Application Notes: Library Synthesis via Nucleophilic Substitution

The primary application of this compound in combinatorial chemistry is its use as an electrophile in nucleophilic substitution reactions. The carbon atom adjacent to the bromine is electron-deficient due to the electronegativity of the bromine atom, making it susceptible to attack by electron-rich nucleophiles.

Mechanism of Action: The reaction proceeds via a standard SN2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a new bond between the nucleophile and the ethyl side chain of the hydantoin.

Choice of Nucleophiles: A wide variety of nucleophiles can be employed to generate a diverse library of compounds. Common classes of nucleophiles include:

-

Primary and Secondary Amines: Both aliphatic and aromatic amines can be used to generate N-substituted derivatives. This is a robust method for introducing a wide range of functional groups and tuning the physicochemical properties of the final compounds.

-

Thiols: Aliphatic and aromatic thiols react readily to form thioether linkages. Thioethers are important functionalities in many biologically active molecules.

-

Phenols and Alcohols: While less nucleophilic than amines and thiols, phenols and alcohols can react under appropriate basic conditions to form ether linkages.

-

Carboxylates: The reaction with carboxylate salts will yield ester derivatives, providing another avenue for diversification.

Reaction Conditions:

-

Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they effectively solvate the reactants and do not interfere with the nucleophilic substitution reaction.

-

Base: A non-nucleophilic base is typically required to neutralize the hydrobromic acid formed during the reaction and, in the case of less nucleophilic reactants like phenols, to deprotonate the nucleophile to increase its reactivity. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA).

-

Temperature: The reactions are often carried out at room temperature or with gentle heating (40-80 °C) to drive the reaction to completion in a reasonable timeframe. Reaction progress should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound and its subsequent use in the generation of a combinatorial library.

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthesis of this compound based on the well-established Bucherer-Bergs reaction.[6]

Materials:

-

3-Bromopropionaldehyde diethyl acetal

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a sealed pressure vessel, dissolve 3-bromopropionaldehyde diethyl acetal (1 equivalent) in a mixture of ethanol and water (1:1).

-

Add potassium cyanide (1.5 equivalents) and ammonium carbonate (3 equivalents) to the solution.

-

Seal the vessel and heat the mixture to 80-90 °C for 12-18 hours with vigorous stirring.

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to pH 1-2 in a well-ventilated fume hood.

-

Heat the acidified mixture at 90-100 °C for 1-2 hours to hydrolyze the intermediate aminonitrile.

-

Cool the solution in an ice bath to precipitate the crude this compound.

-

Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol/water to afford the pure product.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be consistent with the literature value.

Protocol 2: Parallel Synthesis of a Library of N-Substituted Aminoethyl Hydantoins

This protocol outlines a method for the parallel synthesis of a library of 5-(2-aminoethyl)hydantoin derivatives using a variety of primary and secondary amines.

Materials:

-

This compound

-

A library of diverse primary and secondary amines

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

96-well reaction block or individual reaction vials

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.2 M).

-

In each well of a 96-well reaction block or in individual reaction vials, add a solution of a unique primary or secondary amine (1.2 equivalents) in anhydrous DMF.

-

To each well/vial, add potassium carbonate (2.5 equivalents).

-

Dispense the stock solution of this compound (1 equivalent) into each well/vial.

-

Seal the reaction block/vials and heat at 60 °C for 12-16 hours with shaking or stirring.

-

After cooling to room temperature, filter the contents of each well/vial to remove the potassium carbonate.

-

The resulting solutions containing the crude products can be directly analyzed by LC-MS to confirm product formation and assess purity.

-

For purification, the solvent can be removed under reduced pressure, and the residue can be purified by an appropriate method such as preparative HPLC.

Self-Validation: Each compound in the library should be analyzed by LC-MS to confirm the expected molecular weight. A representative subset of the library should be further characterized by ¹H NMR to confirm the structure.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the parallel synthesis of a hydantoin library using this compound.

Caption: Workflow for parallel library synthesis.

References

- Bucherer, H. T.; Steiner, W. J. Prakt. Chem.1934, 140, 291-316.

- Diller, D. J.; Hobbs, D. W. J. Med. Chem.2004, 47(25), 6373-6383.

-

Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

-

Dressman, B. A., Spangle, L. A., & Kaldor, S. W. (1996). Solid phase synthesis of hydantoins using a carbamate linker and a novel cyclization/cleavage step. Tetrahedron Letters, 37(7), 937-940. [Link]

-

Sim, M. M., & Ganesan, A. (1997). Solution-Phase Synthesis of a Combinatorial Thiohydantoin Library. The Journal of Organic Chemistry, 62(10), 3230–3235. [Link]

-

Shinde, P., et al. (2024). Exploring hydantoin frameworks: synthetic approaches and therapeutic potential. Future Journal of Pharmaceutical Sciences, 12(1), 1-25. [Link]

-

Rajić, Z., et al. (2006). Hydantoin derivatives of L-and D-amino acids: synthesis and evaluation of their antiviral and antitumoral activity. Bioorganic & medicinal chemistry, 14(21), 7336-7341. [Link]

-

Mezoughi, A. B., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-228. [Link]

-

Liu, H., Yang, Z., & Pan, Z. (2014). A mild and efficient synthesis of hydantoins from dipeptides. Organic letters, 16(22), 5902-5905. [Link]

-

Lam, K. S., et al. (2011). Application of one-bead one-compound combinatorial library methods in drug discovery. Molecules, 16(2), 1475-1497. [Link]

-

Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859. [Link]

Sources

- 1. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Hydantoin synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Hydantoin derivatives of L- and D-amino acids: synthesis and evaluation of their antiviral and antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP0530505B1 - Hydantoin derivatives - Google Patents [patents.google.com]

Synthesis of bioactive hydantoin derivatives from 5-(2-Bromoethyl)hydantoin

Application Note: Modular Synthesis of Bioactive Hydantoin Derivatives

Executive Summary

The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged structure in medicinal chemistry, serving as the core for anticonvulsants (Phenytoin), antiandrogens (Nilutamide), and skeletal muscle relaxants (Dantrolene). While the Bucherer-Bergs reaction is the standard for generating gem-disubstituted hydantoins, it lacks the flexibility for late-stage side-chain diversification.

This guide details the divergent synthesis of bioactive derivatives starting from 5-(2-Bromoethyl)hydantoin (5-BEH) . This specific precursor acts as a "chemical warhead," enabling the rapid generation of:

-

Neuroactive Amines (via

amination). -

Metabolic Thio-analogues (via thiolation).

-

Bicyclic Proline Mimetics (via intramolecular cyclization).

Chemical Architecture & Reactivity Profile

The this compound scaffold presents a unique challenge in chemoselectivity due to the presence of three reactive centers:

-

The Alkyl Bromide (C-Br): The primary electrophile for

substitution. -

The Imide Nitrogen (

): Acidic ( -

The Urea Nitrogen (

): Less acidic (

Strategic Control:

To achieve side-chain functionalization without disturbing the hydantoin ring, reaction conditions must be tuned to favor soft nucleophiles or kinetic control . Using strong bases (e.g., NaH) will deprotonate

Figure 1: Divergent synthetic pathways from the 5-BEH scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of Amino-Hydantoins (Neuroactive Libraries)

Targeting: Histamine analogues, CNS-active ligands.

Rationale: Direct amination with secondary amines avoids over-alkylation. The use of Acetonitrile (MeCN) with Potassium Carbonate (

Materials:

-

This compound (1.0 equiv)

-

Secondary Amine (e.g., Morpholine, Piperidine, N-methylpiperazine) (1.2 – 1.5 equiv)

- (anhydrous, 2.0 equiv)

-

NaI (catalytic, 0.1 equiv) – Finkelstein activation

-

Solvent: Acetonitrile (dry)

Step-by-Step Procedure:

-

Activation: Charge a round-bottom flask with this compound (1.0 mmol, 207 mg),

(2.0 mmol, 276 mg), and NaI (0.1 mmol, 15 mg). -

Solvation: Add anhydrous Acetonitrile (5 mL) and stir at room temperature for 10 minutes.

-

Addition: Add the secondary amine (1.2 mmol) dropwise.

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (

) for 12–16 hours.-

Checkpoint: Monitor via TLC (9:1 DCM:MeOH). The starting bromide (

~0.6) should disappear, replaced by a polar spot (

-

-

Workup: Cool to room temperature. Filter off the inorganic salts (

, KBr). -

Purification: Concentrate the filtrate in vacuo. Recrystallize the residue from EtOH/Ether or purify via flash column chromatography (DCM -> 10% MeOH/DCM).

Expected Yield: 75–85% Data Validation:

-

1H NMR: Look for the disappearance of the triplet at

3.5 ppm (

Protocol B: Thio-Etherification (Metabolic Analogues)

Targeting: MMP inhibitors, Methionine isosteres.

Rationale: Thiols are highly nucleophilic but acidic. To prevent N-alkylation of the hydantoin ring, we generate the thiolate in situ using a stoichiometric amount of base in a protic solvent (EtOH), which buffers the basicity via equilibrium.

Materials:

-

This compound (1.0 equiv)

-

Thiol (e.g., Thiophenol, Benzyl mercaptan) (1.1 equiv)

-

Base: Sodium Ethoxide (NaOEt) (1.1 equiv) or

(1.5 equiv) -

Solvent: Absolute Ethanol

Step-by-Step Procedure:

-

Thiolate Formation: In a separate vial, dissolve the thiol (1.1 mmol) in Ethanol (3 mL). Add NaOEt (1.1 mmol) and stir for 5 minutes at 0°C.

-

Coupling: Add the thiolate solution dropwise to a solution of this compound (1.0 mmol) in Ethanol (3 mL).

-

Reaction: Reflux at 78°C for 4–6 hours.

-

Quench: Neutralize with 1M HCl (to pH 7) and concentrate.

-

Extraction: Redissolve in EtOAc, wash with water and brine. Dry over

.

Expected Yield: 80–90%

Protocol C: Intramolecular Cyclization (Bicyclic Scaffolds)

Targeting: Conformationally restricted Proline mimetics.

Rationale: By deliberately using a strong base (NaH) in a polar aprotic solvent (DMF), we deprotonate the

Materials:

-

This compound (1.0 equiv)

-

NaH (60% dispersion in oil, 1.2 equiv)

-

Solvent: DMF (anhydrous)[1]

Step-by-Step Procedure:

-

Setup: Flame-dry a flask and purge with Argon.

-

Deprotonation: Suspend NaH (1.2 mmol) in DMF (2 mL) at 0°C .

-

Addition: Add a solution of this compound (1.0 mmol) in DMF (2 mL) dropwise over 15 minutes. Evolution of

gas will be observed. -

Cyclization: Allow to warm to room temperature and stir for 3 hours.

-

Workup: Quench carefully with saturated

. Extract with EtOAc.

Result: Formation of Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione .

Analytical Data Summary

| Derivative Type | Key NMR Feature (1H) | Key IR Band ( | MS Pattern (ESI) |

| Precursor (5-BEH) | 1715, 1770 (C=O) | [M+H]+, [M+H+2]+ (1:1 ratio) | |

| Amino-Hydantoin | 1710, 1765 (C=O), 3300 (NH) | [M+H]+ (Clean mono-peak) | |

| Thio-Hydantoin | 1712, 1770 (C=O) | [M+H]+ | |

| Bicyclic (Cyclized) | Loss of NH signal, complex splitting at | 1705, 1760 (Rigid C=O) | [M+H]+ (M-HBr mass shift) |

References

-

Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

-

Meusel, M., & Gutschow, M. (2004). "Recent developments in hydantoin chemistry: A review." Organic Preparations and Procedures International, 36(5), 391-443. Link

-

Konnert, L., et al. (2016). "Continuous synthesis of hydantoins: Intensifying the Bucherer–Bergs reaction." Synlett, 27(01), 83-87. Link

-

Al-Mulla, A. (2017). "Membrane-Active Hydantoin Derivatives as Antibiotic Agents." ACS Infectious Diseases, 3(10). Link

-

Tanwar, D. K., et al. (2017).[2] "A simple reaction of α-amino methyl ester hydrochlorides with carbamates provides 3-substituted, 5-substituted, or 3,5-disubstituted hydantoins."[2] Synlett, 28, 2285-2290.[2] Link

Sources

The Versatile Precursor: 5-(2-Bromoethyl)hydantoin in the Synthesis of Novel Heterocyclic Scaffolds

Introduction: Unlocking the Potential of a Bifunctional Building Block

In the landscape of medicinal chemistry and drug discovery, the hydantoin scaffold holds a privileged position. Its derivatives exhibit a wide array of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1] The strategic functionalization of the hydantoin core opens avenues for the exploration of novel chemical space and the development of next-generation therapeutics. 5-(2-Bromoethyl)hydantoin is an exemplary bifunctional building block, poised to be a cornerstone in the synthesis of diverse heterocyclic systems. Its structure uniquely combines the established pharmacophore of the hydantoin ring with a reactive bromoethyl side chain, enabling a variety of chemical transformations.

This comprehensive guide delves into the synthetic utility of this compound as a precursor for a range of heterocyclic compounds. We will explore its synthesis and detail its application in constructing fused bicyclic systems through intramolecular cyclization and intermolecular reactions with various nucleophiles. The protocols provided herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical toolkit for harnessing the synthetic potential of this versatile molecule.

Synthesis of the Precursor: this compound

The journey into the diverse applications of this compound begins with its efficient synthesis. A common and effective method for the preparation of 5-substituted hydantoins is the Bucherer-Bergs reaction.[2][3] This multicomponent reaction involves the condensation of a carbonyl compound, an ammonium salt, and a cyanide source. For the synthesis of this compound, a suitable starting material is 4-bromobutanal.

Protocol 1: Synthesis of this compound via the Bucherer-Bergs Reaction

This protocol outlines a plausible synthetic route to this compound based on the well-established Bucherer-Bergs reaction.

Materials:

-

4-Bromobutanal

-

Ammonium carbonate

-

Sodium cyanide

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated)

-

Dichloromethane

-

Sodium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium carbonate (3 equivalents) and sodium cyanide (2.5 equivalents) in a mixture of ethanol and water (1:1 v/v).

-

To this solution, add 4-bromobutanal (1 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to 60-70°C and maintain it at this temperature for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 2-3 in a fume hood. Caution: Acidification of cyanide-containing solutions will generate toxic hydrogen cyanide gas.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.

Expected Characterization Data:

The structure of the synthesized this compound should be confirmed by spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the hydantoin ring protons (NH), the methine proton at C5, and the methylene protons of the bromoethyl side chain. |

| ¹³C NMR | Resonances for the two carbonyl carbons of the hydantoin ring, the methine carbon at C5, and the two carbons of the bromoethyl group. |

| Mass Spec. | Molecular ion peak corresponding to the mass of this compound (C₅H₇BrN₂O₂). |

Application in the Synthesis of Fused Heterocyclic Systems

The presence of the reactive bromoethyl group in this compound makes it an ideal precursor for the construction of fused heterocyclic systems. This can be achieved through either intramolecular cyclization or intermolecular reactions followed by cyclization.

Intramolecular Cyclization: A Direct Route to Bicyclic Hydantoins

Intramolecular cyclization offers a straightforward approach to building fused ring systems. By introducing a nucleophilic group at the N1 or N3 position of the hydantoin ring, a subsequent intramolecular reaction with the bromoethyl side chain can lead to the formation of a new ring.

A key strategy involves the reaction of this compound with a primary amine, which can be followed by an intramolecular N-alkylation to yield a fused imidazo[2,1-b]hydantoin scaffold.

Workflow for the Synthesis of Imidazo[2,1-b]hydantoin Derivatives

Caption: Synthetic workflow for imidazo[2,1-b]hydantoin derivatives.

Protocol 2: Synthesis of a 7-Substituted-6,7-dihydro-5H-imidazo[2,1-b]imidazol-2(3H)-one

This protocol provides a detailed method for the synthesis of a fused imidazo[2,1-b]hydantoin derivative from this compound and a primary amine.

Materials:

-

This compound

-

Benzylamine

-

Potassium carbonate

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of this compound (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents) and benzylamine (1.2 equivalents).

-

Heat the reaction mixture to 80-90°C and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 7-benzyl-6,7-dihydro-5H-imidazo[2,1-b]imidazol-2(3H)-one.

Rationale for Experimental Choices:

-

Potassium carbonate: Acts as a base to deprotonate the hydantoin nitrogen and to neutralize the HBr formed during the reaction.

-

DMF: A polar aprotic solvent that is well-suited for nucleophilic substitution reactions.

-

Heating: Provides the necessary activation energy for both the initial N-alkylation and the subsequent intramolecular cyclization.

Intermolecular Reactions with Dinucleophiles: Building Thiazin- and Pyrimido-fused Systems

The bromoethyl group of this compound can react with various dinucleophiles to construct six-membered heterocyclic rings fused to the hydantoin core.

Reaction with thiourea provides a direct route to thiazino-fused hydantoins. The thiourea acts as a dinucleophile, with the sulfur and one of the nitrogen atoms participating in the cyclization.

Reaction Scheme for Thiazino[2,1-b]hydantoin Synthesis

Caption: Synthesis of a thiazino-fused hydantoin.

Protocol 3: Synthesis of 2-Amino-7,8-dihydro-6H-pyrimido[2,1-b]imidazol-3(5H)-one

This protocol describes the synthesis of a thiazino-fused hydantoin derivative.

Materials:

-

This compound

-

Thiourea

-

Sodium ethoxide

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.

-

To this solution, add thiourea (1 equivalent) and stir until it dissolves.

-

Add this compound (1 equivalent) to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with a few drops of acetic acid.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain the desired 2-amino-7,8-dihydro-6H-pyrimido[2,1-b]imidazol-3(5H)-one.

Causality in Experimental Design:

-

Sodium ethoxide: A strong base is required to deprotonate the thiourea, making it a more potent nucleophile.

-

Ethanol: Serves as a suitable solvent for the reactants and the base.

-

Reflux: The elevated temperature facilitates both the initial S-alkylation and the subsequent intramolecular cyclization.

Conclusion and Future Perspectives

This compound has been demonstrated to be a highly valuable and versatile precursor for the synthesis of a variety of fused heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this building block. The resulting fused hydantoin systems, such as the imidazo[2,1-b]hydantoins and thiazino[2,1-b]hydantoins, represent novel scaffolds with significant potential for biological activity.

Future work in this area could focus on expanding the library of synthesized compounds by employing a wider range of primary amines and other dinucleophiles. Furthermore, the exploration of stereoselective synthetic routes to chiral fused hydantoins could lead to the discovery of compounds with enhanced biological potency and specificity. The continued investigation into the applications of this compound will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

-

Biltz, H. Über die Konstitution der Einwirkungsprodukte von substituierten Harnstoffen auf Benzil und über einige neue Methoden zur Darstellung der 5,5-Diphenyl-hydantoïne. Ber. Dtsch. Chem. Ges.1908 , 41, 1379–1393. [Link]

-

Convenient Synthesis of Thiohydantoins, Imidazole-2-thiones and Imidazo[2,1-b]thiazol-4-iums from Polymer-Supported α-Acylamino Ketones. Molecules. 2018 , 23(9), 2325. [Link]

-

Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. J. Synth. Chem.2024 , 3(2), 121-134. [Link]

-

A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate. 2021 . [Link]

-

Synthesis of pyrimido[2,1-b][4][5] thiazin-9-ones 13 and, 14a–c.... ResearchGate. 2020 . [Link]

-

Intramolecular cyclization of in situ generated adducts formed between thioamide dianions and thioformamides leading to generation of 5-amino-2-thiazolines and 5-aminothiazoles, and their fluorescence properties. J. Org. Chem.2011 , 76(7), 2296–2303. [Link]

-

Simple and efficient synthesis of substituted pyrimido[2,1-b][4][5]thiazines. Heterocycl. Commun.2013 , 19(3), 215-218. [Link]

-

5-endo-trig Radical Cyclization of N-Benzyl-2haloN(6-oxo-1-cyclohexen-1-yl)acetamides. ResearchGate. 2008 . [Link]

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. 2021 , 26(14), 4242. [Link]

-

The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. Chem. Commun.2021 , 57, 1810-1813. [Link]

-

Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. Nat. Commun.2023 , 14, 4110. [Link]

-

A Three-Layer Transformation Strategy toward Functionalized Fused Hydantoins and Diketopiperazines. J. Org. Chem.2023 , 88(2), 1049–1063. [Link]

-

Reaction of 2-thiohydantoins with some diazoalkanes and some amines. ResearchGate. 2000 . [Link]

-

Base-Mediated Intramolecular Cyclization of α-Nitroethylallenic Esters as a Synthetic Route to 5-Hydroxy-3-pyrrolin-2-ones. Org. Lett.2021 , 23(9), 3366–3371. [Link]

-

Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. J. Synth. Chem.2024 , 3(2), 121-134. [Link]

-

Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. ResearchGate. 2014 . [Link]

-

SYNTHESIS OF IMIDAZO[2,1-b][4][5][6]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS. J. Chil. Chem. Soc.2013 , 58(1), 1547-1552. [Link]

-

Recent applications of hydantoin and thiohydantoin in medicinal chemistry. Eur. J. Med. Chem.2019 , 164, 586-613. [Link]

-

Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. ResearchGate. 2012 . [Link]

-

Reactions of bromothiomaleimides 5 and 6 with amines in methanol. ResearchGate. 2018 . [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-(2-Bromoethyl)hydantoin Synthesis

Welcome to the technical support center for the synthesis of 5-(2-Bromoethyl)hydantoin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this multi-step synthesis. Here, we will delve into the critical aspects of the reaction, from the initial formation of the hydantoin ring to the final bromination step, offering field-proven insights to help you navigate potential challenges and optimize your reaction conditions for improved yield and purity.

Introduction to the Synthetic Pathway

The synthesis of this compound is typically approached as a two-step process. The first step involves the formation of a 5-substituted hydantoin ring with a handle for further functionalization. A common and effective method for this is the Bucherer-Bergs reaction, which allows for the synthesis of 5-(2-hydroxyethyl)hydantoin from 3-hydroxypropionaldehyde. The subsequent step is the conversion of the hydroxyl group to a bromide, a transformation that can be achieved using various brominating agents.

This guide will provide a detailed examination of each of these steps, highlighting key parameters and potential pitfalls.

Visualizing the Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 5-(2-Hydroxyethyl)hydantoin via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a robust one-pot method for the synthesis of 5-substituted hydantoins from aldehydes or ketones.[1] In this case, 3-hydroxypropionaldehyde is the starting material of choice.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Bucherer-Bergs reaction?

A1: The reaction proceeds through several key steps:

-

Formation of a cyanohydrin from the reaction of the aldehyde with cyanide.

-

Reaction of the cyanohydrin with ammonia (from the decomposition of ammonium carbonate) to form an aminonitrile.

-

Reaction of the aminonitrile with carbon dioxide (also from ammonium carbonate decomposition) to form a carbamic acid intermediate.

-

Intramolecular cyclization and rearrangement to yield the final hydantoin product.[2]

Q2: What are the recommended starting concentrations of reagents for the Bucherer-Bergs reaction with 3-hydroxypropionaldehyde?

A2: While the optimal concentrations may require some empirical optimization, a good starting point is to use a 2-4 molar excess of ammonium carbonate and a slight excess (1.1-1.5 equivalents) of potassium or sodium cyanide relative to the 3-hydroxypropionaldehyde.

Q3: What is the ideal solvent system and temperature for this reaction?

A3: A mixture of water and a water-miscible organic solvent like ethanol is commonly used to ensure the solubility of both the organic substrate and the inorganic reagents.[3][4] The reaction is typically heated to between 60-70°C to drive the reaction forward at a reasonable rate.[3]

Troubleshooting Guide

| Issue | Potential Cause | Troubleshooting Steps |

| Low to no product formation | 1. Incomplete decomposition of ammonium carbonate. 2. Low reaction temperature. 3. Instability of 3-hydroxypropionaldehyde. | 1. Ensure the reaction is adequately heated to promote the formation of ammonia and CO2. 2. Maintain the reaction temperature in the recommended range of 60-70°C. 3. Use freshly distilled or high-purity 3-hydroxypropionaldehyde. Consider using a protected form of the aldehyde if stability is an issue. |

| Formation of a complex mixture of byproducts | 1. Side reactions of the hydroxyl group. 2. Polymerization of the aldehyde. | 1. While the Bucherer-Bergs reaction is generally tolerant of hydroxyl groups, highly basic conditions could lead to side reactions. Maintaining a pH around 8-10 is often optimal.[5] 2. Add the aldehyde slowly to the reaction mixture to minimize self-condensation. |

| Difficulty in isolating the product | The product, 5-(2-hydroxyethyl)hydantoin, is likely to be water-soluble. | After acidification of the reaction mixture, concentrate the aqueous solution under reduced pressure and attempt to crystallize the product from a suitable solvent system, such as ethanol/ether or by cooling a concentrated aqueous solution. |

Detailed Experimental Protocol: Synthesis of 5-(2-Hydroxyethyl)hydantoin

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ammonium carbonate (4.0 eq) and potassium cyanide (1.2 eq).

-

Add a 1:1 mixture of ethanol and water to dissolve the solids.

-

Gently heat the mixture to 60°C.

-

Slowly add 3-hydroxypropionaldehyde (1.0 eq) to the reaction mixture over 30 minutes.

-

Maintain the reaction at 60-70°C for 4-6 hours, monitoring the progress by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 2-3 in a fume hood.

-

Concentrate the mixture under reduced pressure to remove the ethanol and some of the water.

-

Cool the concentrated solution in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Part 2: Bromination of 5-(2-Hydroxyethyl)hydantoin

The conversion of the primary alcohol in 5-(2-hydroxyethyl)hydantoin to the corresponding bromide is a crucial step. Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation.[6]

Frequently Asked questions (FAQs)

Q1: Why is PBr₃ a good choice for this bromination?

A1: PBr₃ is effective for converting primary and secondary alcohols to alkyl bromides with minimal rearrangement, proceeding through an SN2 mechanism.[7] This leads to a clean inversion of stereochemistry if a chiral center is present, though in this case, the carbon is achiral.

Q2: What are the key considerations when using PBr₃?

A2: PBr₃ reacts violently with water, so the reaction must be carried out under anhydrous conditions.[8] The reaction is also exothermic and should be performed at a reduced temperature (e.g., 0°C) with slow addition of the PBr₃. A non-protic, anhydrous solvent such as diethyl ether, tetrahydrofuran (THF), or dichloromethane is typically used.

Q3: How can I monitor the progress of the bromination reaction?

A3: Thin-layer chromatography (TLC) is a convenient method. The starting material, 5-(2-hydroxyethyl)hydantoin, will be significantly more polar than the product, this compound. A significant decrease in the Rf value of the product spot compared to the starting material will indicate the progress of the reaction.

Troubleshooting Guide

| Issue | Potential Cause | Troubleshooting Steps |

| Incomplete reaction | 1. Insufficient PBr₃. 2. Reaction time is too short. 3. Presence of water in the reaction. | 1. Use a slight excess of PBr₃ (typically 0.33-0.4 eq. per hydroxyl group, as each PBr₃ can react with three alcohol molecules).[8] 2. Allow the reaction to stir for a longer period at room temperature or slightly elevated temperature after the initial addition at 0°C. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |

| Formation of dark-colored byproducts | Decomposition of the product or starting material under acidic conditions generated during the reaction (HBr is a byproduct). | The addition of a non-nucleophilic base like pyridine can be used to scavenge the HBr formed during the reaction, preventing acid-catalyzed side reactions.[9] |

| Difficulties in product isolation during workup | The product may have some water solubility, and phosphorus byproducts can complicate extraction. | After quenching the reaction with ice water, ensure thorough extraction with a suitable organic solvent. Washing the organic layer with saturated sodium bicarbonate solution will help remove any remaining acidic impurities. |

Visualizing the Bromination Mechanism

Caption: Mechanism of alcohol bromination using PBr₃.

Detailed Experimental Protocol: Synthesis of this compound

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(2-hydroxyethyl)hydantoin (1.0 eq) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol/water or ethyl acetate/hexanes.

Part 3: Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity.

Expected Spectroscopic Data

| Technique | 5-(2-Hydroxyethyl)hydantoin (Intermediate) | This compound (Final Product) |

| ¹H NMR | - Broad singlet for the -OH proton. - Multiplets for the -CH₂-CH₂- chain. - Signals for the hydantoin ring protons. | - Disappearance of the -OH proton signal. - Downfield shift of the -CH₂-Br protons compared to the -CH₂-OH protons. - Multiplets for the -CH₂-CH₂- chain. - Signals for the hydantoin ring protons. |

| ¹³C NMR | - Signal for the -CH₂-OH carbon around 60 ppm. - Signals for the hydantoin ring carbons. | - Signal for the -CH₂-Br carbon, shifted upfield to around 30-40 ppm compared to the alcohol. - Signals for the hydantoin ring carbons. |